molecular formula C20H26ClN3O4S B2491801 N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide CAS No. 1049466-35-4

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide

Cat. No.: B2491801
CAS No.: 1049466-35-4
M. Wt: 439.96
InChI Key: SOBKQJUWKZTBEU-UHFFFAOYSA-N
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Description

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide is a chemical compound known for its significant biological activity. It is a selective ligand for dopamine D4 receptors, making it a valuable tool in neuropharmacological research .

Mechanism of Action

Target of Action

The primary targets of this compound are the D4 dopamine receptors . These receptors are a type of G protein-coupled receptor located primarily in the brain, and they play a crucial role in the dopamine system, which is involved in reward, attention, and regulation of body movements.

Mode of Action

The compound acts as a potent and selective ligand for the D4 dopamine receptors . A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In this case, the compound binds to the D4 receptors, potentially altering their function.

Pharmacokinetics

It’s worth noting that the compound issoluble in DMSO , which could potentially enhance its bioavailability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide typically involves the reaction of 4-(4-chlorophenyl)piperazine with 2,5-dimethoxybenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines or alcohols .

Scientific Research Applications

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide is unique due to its high selectivity for dopamine D4 receptors and its potential therapeutic applications in neurological and psychiatric disorders. Its distinct chemical structure allows for specific interactions with these receptors, differentiating it from other similar compounds .

Properties

IUPAC Name

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClN3O4S/c1-27-18-7-8-19(28-2)20(15-18)29(25,26)22-9-10-23-11-13-24(14-12-23)17-5-3-16(21)4-6-17/h3-8,15,22H,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOBKQJUWKZTBEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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